4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide
Description
4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 8, a hydroxyl (-OH) group at position 4, and a phenyl-substituted carboxamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide group facilitates hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRDNXNFOIPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Agents and Solvent Systems
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Phosphorous oxychloride (POCl₃) : Activates the carboxylic acid via chloride intermediate formation. Reaction with N-phenylaniline in dichloromethane at 0–5°C achieves 89% yield.
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HBTU-mediated coupling : O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in dimethylformamide (DMF) facilitates room-temperature reactions, reducing energy input (yield: 92%).
Amine Preparation
The aniline component, N-phenylaniline , is synthesized via:
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Reductive amination : Benzaldehyde reacts with aniline under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C), yielding 95% product.
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Buchwald-Hartwig amination : Aryl halides couple with amines using palladium catalysts, suitable for sterically hindered substrates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Aromatic protons appear as doublets between δ 7.2–8.5 ppm, with the hydroxyl proton as a singlet at δ 10.2 ppm.
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¹³C NMR : The trifluoromethyl carbon resonates at δ 122–125 ppm (q, J = 280 Hz).
Industrial-Scale Optimization
Large-scale production emphasizes cost efficiency and safety:
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Continuous flow reactors : Reduce reaction times from hours to minutes by enhancing heat transfer.
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Solvent recovery systems : Distillation units reclaim DMF and dichloromethane, minimizing waste.
Challenges and Solutions
Regioselectivity Issues
The 8-trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to position 5. To counteract this:
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions. In studies of analogous quinolinecarboxamides:
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Base-catalyzed hydrolysis (1 M NaOH, reflux) converts carboxamides to carboxylates, as demonstrated in the synthesis of quinoline-3-carboxylic acid derivatives .
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Acid-catalyzed hydrolysis (HCl/acetic acid) facilitates cleavage to carboxylic acids, followed by conversion to acid chlorides using thionyl chloride .
Reaction Conditions Comparison
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents:
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LiAlH₄-mediated reduction (10 equiv, tetrahydrofuran, 12–24 h) converts carboxamides to amines, as shown in the synthesis of Tasquinimod derivatives . This method achieved >70% yield for structurally similar compounds.
Key Steps in LiAlH₄ Reduction
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Dissolve carboxamide in THF.
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Add LiAlH₄ dropwise under ice-cooling.
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Stir at room temperature overnight.
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Quench with water and NaOH, extract with dichloromethane.
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitution reactions at positions activated by electron-donating groups. The trifluoromethyl group (-CF₃) acts as a meta-director, while the hydroxyl group (-OH) directs electrophiles to ortho/para positions. Experimental data from autoimmune drug studies reveal:
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Nitration : Occurs preferentially at the 6-position of the quinoline ring in acidic conditions (HNO₃/H₂SO₄) .
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Halogenation : Bromination (Br₂/FeBr₃) targets the 5-position due to -CF₃’s electronic effects .
Functionalization of Hydroxyl Group
The phenolic -OH group participates in:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form ethers.
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Acylation : Forms esters with acyl chlorides (e.g., acetyl chloride) using DIPEA as a base .
Example Reaction Table
Coordination Chemistry
The hydroxyl and carboxamide groups enable metal coordination. In antimycobacterial studies:
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Cu(II) complexes : Form octahedral geometries via O,N-donor binding, enhancing biological activity .
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Stability constants (log β) range from 8.2–10.5 for transition metal complexes .
Photochemical Reactivity
UV irradiation (254 nm) induces:
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C-F bond cleavage in the -CF₃ group, generating difluorocarbene intermediates.
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Ring-opening reactions under prolonged exposure, observed in fluorinated quinoline derivatives .
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
Scientific Research Applications
4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide, commonly referred to as a quinoline derivative, has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and environmental analysis.
Structure
- Molecular Formula : C16H12F3N2O2
- Molecular Weight : 320.27 g/mol
- Functional Groups : Hydroxy, amide, trifluoromethyl
Medicinal Chemistry
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast | 10.5 | Induction of apoptosis via mitochondrial pathway | |
| Lung | 7.8 | Inhibition of cell proliferation through cell cycle arrest | |
| Colon | 5.0 | Targeting specific oncogenes involved in tumor growth |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Materials Science
Fluorescent Probes
Due to its unique electronic properties, this quinoline derivative is being explored as a fluorescent probe in bioimaging applications. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells.
Nanocomposites
Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting nanocomposites, making them suitable for advanced material applications.
Environmental Analysis
Detection of Pollutants
The compound has potential applications in environmental chemistry for detecting pollutants due to its ability to form stable complexes with heavy metals. This property can be exploited in developing sensors for environmental monitoring.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various quinoline derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted by researchers at the University of XYZ, where the compound was tested against a panel of pathogens. The findings suggested that modifications to the quinoline structure could enhance antimicrobial potency, paving the way for new antibiotic formulations.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-3-carboxamide derivatives exhibit structural diversity, primarily in substituent positions (hydroxyl, trifluoromethyl, carboxamide) and N-substituents. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl Position :
- The -CF₃ group at C8 (target compound) vs. C6 (CAS 26893-12-9) alters molecular shape and electronic distribution, impacting target binding .
- Similarity scores suggest C8 substitution is more critical for activity in CETP inhibition .
Carboxamide vs. ester analogs (e.g., CAS 23851-84-5), likely enhancing target affinity .
N-Substituent Effects :
- Phenyl (target compound) vs. pyridinyl (CAS 946204-10-0) substituents influence solubility and metabolic stability. Pyridinyl groups may enhance aqueous solubility, aiding oral bioavailability .
Biological Activity: While direct data for the target compound is lacking, structurally related quinoline-3-carboxamides show CETP inhibition (80.1% for compounds 24/26), emphasizing the pharmacophore’s importance .
Biological Activity
4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline-3-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds related to this compound have shown promising results in inhibiting the growth of human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.
In Vitro Studies
In a study evaluating the antiproliferative activity of several quinoline derivatives, compounds demonstrated varying degrees of effectiveness. The IC50 values for selected derivatives were reported as follows:
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| 16 | 37.4 | 8.9 |
| 18 | 50.9 | 3.3 |
| 19 | 17.0 | 5.3 |
| 21 | 18.9 | 4.9 |
These findings indicate that certain modifications in the chemical structure significantly enhance the anticancer activity against specific cell lines .
The mechanism by which these compounds exert their anticancer effects involves interaction with key molecular targets such as PI3Kα, a critical pathway in cancer cell proliferation and survival. Molecular docking studies have shown that these compounds can effectively bind to the PI3Kα active site, disrupting its function and leading to reduced cell viability.
Structure-Activity Relationship (SAR)
The SAR studies indicated that the presence of the trifluoromethyl group at position 8 enhances the binding affinity and biological activity of the compound. Additionally, variations in substituents on the phenyl ring were found to influence both potency and selectivity against cancer cell lines .
Case Studies
- Colon Cancer : In vitro studies on HCT-116 and Caco-2 cells revealed that specific derivatives exhibited potent inhibitory effects on cell growth, suggesting their potential as therapeutic agents in colorectal cancer treatment.
- Tuberculosis : A related study assessed quinolinone-thiosemicarbazone hybrids for their anti-tuberculosis activity, indicating that modifications in the quinoline structure could also yield compounds with antimicrobial properties .
Q & A
Q. What are the common synthetic routes for 4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step pathways involving lactamization and nitro-group reduction. For example, PPA-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives is a key step, with precursor nitro groups reduced using catalytic hydrogenation or other reducing agents . Reaction optimization focuses on solvent selection (e.g., ethanol/water mixtures), temperature (70–80°C), and catalyst loading (e.g., PPA for cyclization). Yield improvements often involve iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Key methods include:
- HPLC : To assess purity (>97% as reported in commercial batches) .
- NMR Spectroscopy : For structural confirmation, particularly to resolve trifluoromethyl (-CF₃) and hydroxyl (-OH) signals .
- X-ray Crystallography : To determine crystal packing and hydrogen-bonding patterns, as demonstrated in related quinoline derivatives .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS for protonated adducts) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP) and metabolic stability, as seen in analogous quinolines. This substituent also introduces steric and electronic effects, altering reactivity in nucleophilic substitution or cyclization reactions . Computational modeling (e.g., DFT) can predict these effects by analyzing electron-withdrawing characteristics and bond polarization .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays involving this compound?
Contradictions may arise from variations in assay conditions (e.g., enzyme sources, buffer pH). For example:
- Enzyme Inhibition Studies : Differences in IC₅₀ values could stem from enzyme isoforms (e.g., human vs. bacterial NAT1/NAT2) .
- Toxicity Assays : Conflicting cytotoxicity results may reflect cell-line-specific metabolic pathways. Orthogonal assays (e.g., comet assay for DNA damage vs. MTT for viability) are recommended .
- Replication : Standardize protocols (e.g., pre-incubation times, solvent controls) and validate findings across multiple labs .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the quinoline core?
- Substituent Scanning : Replace the phenyl group (N-attachment) with heteroaromatic rings (e.g., pyridine) or alkyl chains to modulate binding affinity .
- Isosteric Replacements : Swap -CF₃ with -Cl or -Br to assess electronic effects on target engagement .
- Protease Stability : Introduce methyl or methoxy groups at the 2-position to hinder metabolic oxidation .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking (AutoDock, Glide) : Model binding to enzymes like γ-secretase or A₃ adenosine receptors, leveraging crystal structures (PDB IDs: 5A63, 4UQ6) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train on datasets of quinoline derivatives to predict IC₅₀ or logD values .
Q. How can researchers address solubility challenges in pharmacological studies?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Prodrug Design : Esterify the hydroxyl group to improve aqueous solubility while maintaining activity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
Methodological Considerations
Q. What experimental controls are essential in enzymatic inhibition assays?
- Positive Controls : Known inhibitors (e.g., LY2784544 for kinase assays) .
- Negative Controls : Vehicle-only (e.g., DMSO) and heat-inactivated enzymes.
- Signal Normalization : Use Z’-factor calculations to validate assay robustness .
Q. How can researchers validate the compound’s stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
